molecular formula C18H43N5O2 B12803999 Einecs 305-574-9 CAS No. 85085-85-4

Einecs 305-574-9

Katalognummer: B12803999
CAS-Nummer: 85085-85-4
Molekulargewicht: 361.6 g/mol
InChI-Schlüssel: BROFILKUGREYMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 305-574-9 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981

Vorbereitungsmethoden

The synthetic routes and reaction conditions for Einecs 305-574-9 involve several steps. Typically, the preparation methods include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.

    Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical processes that are optimized for cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Einecs 305-574-9 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of oxygenated derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.

Wissenschaftliche Forschungsanwendungen

Einecs 305-574-9 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the development of new chemical entities.

    Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It may also be used as a probe to investigate the interactions between biomolecules.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on different biological targets. It may be used in the development of new drugs and treatments for various diseases.

    Industry: this compound is utilized in industrial processes, including the manufacture of specialty chemicals, polymers, and materials.

Wirkmechanismus

The mechanism of action of Einecs 305-574-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes .

Vergleich Mit ähnlichen Verbindungen

Einecs 305-574-9 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

This compound stands out due to its specific chemical structure and the unique reactions it undergoes, making it valuable for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

85085-85-4

Molekularformel

C18H43N5O2

Molekulargewicht

361.6 g/mol

IUPAC-Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;8-methylnonanoic acid

InChI

InChI=1S/C10H20O2.C8H23N5/c1-9(2)7-5-3-4-6-8-10(11)12;9-1-3-11-5-7-13-8-6-12-4-2-10/h9H,3-8H2,1-2H3,(H,11,12);11-13H,1-10H2

InChI-Schlüssel

BROFILKUGREYMM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCCCCC(=O)O.C(CNCCNCCNCCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.